molecular formula C16H14N4O2S2 B2936091 2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole CAS No. 894009-74-6

2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2936091
CAS RN: 894009-74-6
M. Wt: 358.43
InChI Key: GLWCSXJXXOIQRV-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole, also known as ‘compound 1’, is a synthetic drug that has recently gained attention in the realm of scientific research. It is a derivative of pyridazin and thiazole .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N4O2S2 and it has a molecular weight of 358.43. Thiazoles, which are part of this compound, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazoles have been synthesized and reported to show cytotoxicity activity against various human tumor cell lines. For example, certain thiazole derivatives demonstrated potent effects on prostate cancer .

Antimicrobial Activity

Similar compounds have been synthesized and screened for their antimicrobial activity against a range of microorganisms. This suggests that our compound of interest could potentially be explored for its efficacy in combating bacterial or fungal infections .

Anti-HIV Activity

Indole derivatives with a thiazole component have been synthesized and screened for anti-HIV activity against different strains of the virus. This indicates a possible research application of our compound in antiviral therapies .

properties

IUPAC Name

2,4-dimethyl-5-[6-[(4-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-10-16(24-11(2)17-10)14-7-8-15(19-18-14)23-9-12-3-5-13(6-4-12)20(21)22/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCSXJXXOIQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-(6-((4-nitrobenzyl)thio)pyridazin-3-yl)thiazole

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